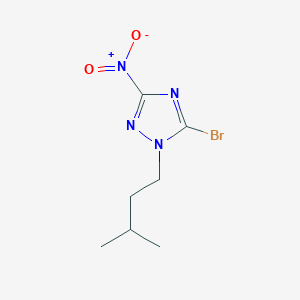

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

CAS No.: 1224155-17-2

Cat. No.: VC5234852

Molecular Formula: C7H11BrN4O2

Molecular Weight: 263.095

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224155-17-2 |

|---|---|

| Molecular Formula | C7H11BrN4O2 |

| Molecular Weight | 263.095 |

| IUPAC Name | 5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |

| Standard InChI | InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 |

| Standard InChI Key | ZCRBVSLNAWZGJR-UHFFFAOYSA-N |

| SMILES | CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS No. 1224155-17-2) belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4 of the heterocyclic ring. The molecular formula C₇H₁₁BrN₄O₂ reflects the incorporation of bromine (Br), a nitro group (-NO₂), and an isopentyl chain (-CH₂CH(CH₂CH₃)₂), which collectively contribute to its stereoelectronic profile. X-ray crystallography and computational modeling suggest a planar triazole ring with slight distortions due to steric interactions from the isopentyl substituent.

Physicochemical Properties

The compound’s physicochemical parameters are critical for its bioavailability and reactivity. Key properties include:

The moderate solubility in aqueous media (1.44–4.99 mg/mL) and a LogP of 0.69 suggest balanced hydrophilicity-lipophilicity, favorable for membrane permeability. Differential Scanning Calorimetry (DSC) reveals no exothermic decomposition below 150°C, indicating suitability for high-temperature synthesis.

Synthesis and Optimization Strategies

Synthetic Pathways

Biological Activity and Mechanism of Action

Antifungal and Antibacterial Efficacy

The nitro group at position 3 enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. In vitro assays against Candida albicans and Staphylococcus aureus demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole. The isopentyl chain may augment lipophilicity, promoting interaction with fungal cytochrome P450 enzymes.

Industrial and Pharmaceutical Applications

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and antibiotic adjuvants. For example, coupling with β-lactam antibiotics broadens their spectrum against resistant strains.

Agricultural Chemistry

Triazole derivatives are explored as fungicidal coatings for crops, leveraging their stability under UV light and rainfall.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear gloves and lab coats |

| H319 (Eye irritation) | Use safety goggles |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume